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Compound of Interest

Compound Name: Triisononanoin

Cat. No.: B1632803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Triisononanoin, a triester of glycerin and isononanoic acid. The information presented herein

is essential for the identification, characterization, and quality control of this compound in

research and development settings. This document details predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Introduction
Triisononanoin, with the chemical formula C₃₀H₅₆O₆ and a molecular weight of 512.8 g/mol ,

is systematically named propane-1,2,3-triyl tris(3,5,5-trimethylhexanoate). It is a branched-

chain triglyceride valued for its properties as a skin-conditioning agent and viscosity controller

in various formulations. Accurate spectroscopic analysis is paramount for ensuring its purity,

stability, and performance in final products.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Triisononanoin. This

data has been compiled and predicted based on the analysis of its constituent parts: the

glycerol backbone and the 3,5,5-trimethylhexanoyl (isononanoyl) side chains, as well as

general spectroscopic principles for triglycerides.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR) Data

Predicted for CDCl₃ at 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~5.25 m 1H sn-2 CH of glycerol

~4.30 dd 2H

sn-1, sn-3 CH₂ of

glycerol (A part of ABX

system)

~4.15 dd 2H

sn-1, sn-3 CH₂ of

glycerol (B part of

ABX system)

~2.20 m 6H -C(=O)-CH₂-

~1.95 m 3H -CH(CH₃)-

~1.25 m 6H -CH(CH₃)-CH₂-

~0.95 d 9H -CH(CH₃)-

~0.88 s 27H -C(CH₃)₃

2.1.2. ¹³C NMR (Carbon NMR) Data

Predicted for CDCl₃ at 100 MHz
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Chemical Shift (δ) ppm Carbon Assignment

~173.0 C=O (Ester carbonyl)

~69.0 sn-2 CH of glycerol

~62.5 sn-1, sn-3 CH₂ of glycerol

~51.5 -CH(CH₃)-CH₂-

~43.5 -C(=O)-CH₂-

~38.0 -CH(CH₃)-

~30.5 -C(CH₃)₃

~29.5 -C(CH₃)₃

~25.0 -CH(CH₃)-

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

2955 - 2870 Strong

C-H stretching (asymmetric

and symmetric) of CH₃ and

CH₂ groups

1745 Very Strong
C=O stretching of the ester

functional group

1470 - 1450 Medium
C-H bending of CH₂ and CH₃

groups

1390 - 1365 Medium
C-H bending of CH₃ groups

(gem-dimethyl split)

1250 - 1150 Strong
C-O stretching of the ester

linkage

Mass Spectrometry (MS)
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Predicted for Electron Ionization (EI)

m/z Relative Intensity Assignment

512.4 Low [M]⁺ (Molecular Ion)

355 Medium
[M - C₉H₁₇O₂]⁺ (Loss of one

isononanoyl group)

213 High
[M - 2(C₉H₁₇O₂)]⁺ (Loss of two

isononanoyl groups)

157 High
[C₉H₁₇O₂]⁺ (Isononanoyl

cation)

141 Very High
[C₉H₁₇O]⁺ (Acylium ion from

isononanoic acid)

57 Very High [C₄H₉]⁺ (tert-Butyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh 10-20 mg of Triisononanoin.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024

Relaxation Delay: 5.0 s

Acquisition Time: 1.0 s

Spectral Width: 240 ppm

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Triisononanoin.
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Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid Triisononanoin directly onto the center of the ATR crystal to

ensure full coverage.

Acquisition Parameters:

Scan Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of Triisononanoin.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of Triisononanoin (approximately 1 mg/mL) in a volatile organic

solvent such as hexane or ethyl acetate.
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GC-MS Parameters:

Injection Volume: 1 µL

Injector Temperature: 280 °C

GC Column: A non-polar capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at 150 °C, ramp to 320 °C at 15 °C/min, and hold for 10

minutes.

Carrier Gas: Helium

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40 - 600

Data Processing:

Identify the peak corresponding to Triisononanoin in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Triisononanoin.
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Spectroscopic Analysis

Sample Acquisition
(Triisononanoin)

Sample Preparation
(Dilution/Dissolution)

Data Interpretation
& Reporting

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(GC-MS)

NMR Data Processing
(FT, Phasing, Integration)

IR Data Processing
(Background Subtraction)

MS Data Processing
(Spectrum Extraction)

Click to download full resolution via product page

General workflow for spectroscopic analysis of Triisononanoin.

To cite this document: BenchChem. [Spectroscopic Profile of Triisononanoin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1632803#spectroscopic-data-of-triisononanoin-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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